tert-Butyl 3-methylbenzo[b]thiophene-2-carboxylate
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Overview
Description
tert-Butyl 3-methylbenzo[b]thiophene-2-carboxylate is a compound belonging to the class of benzo[b]thiophenes, which are heterocyclic compounds containing a sulfur atom in a five-membered ring fused to a benzene ring. These compounds are known for their diverse applications in medicinal chemistry, material science, and organic synthesis .
Preparation Methods
The synthesis of tert-Butyl 3-methylbenzo[b]thiophene-2-carboxylate can be achieved through various synthetic routes. One common method involves the condensation of 3-methylbenzo[b]thiophene-2-carboxylic acid with tert-butyl alcohol in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is typically carried out under anhydrous conditions and at elevated temperatures to ensure complete esterification .
Chemical Reactions Analysis
tert-Butyl 3-methylbenzo[b]thiophene-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form the corresponding sulfoxide or sulfone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) to yield the corresponding alcohol.
Scientific Research Applications
tert-Butyl 3-methylbenzo[b]thiophene-2-carboxylate has several applications in scientific research:
Biology: The compound is used in the study of biological pathways and as a probe in biochemical assays.
Mechanism of Action
The mechanism of action of tert-Butyl 3-methylbenzo[b]thiophene-2-carboxylate involves its interaction with specific molecular targets and pathways. For instance, in medicinal applications, it may act by inhibiting certain enzymes or receptors, thereby modulating biological processes such as inflammation or cell proliferation. The exact molecular targets and pathways can vary depending on the specific application and the structural modifications of the compound .
Comparison with Similar Compounds
tert-Butyl 3-methylbenzo[b]thiophene-2-carboxylate can be compared with other similar compounds such as:
3-Methylbenzo[b]thiophene-2-carboxylic acid: Lacks the tert-butyl ester group, making it less lipophilic and potentially less bioavailable.
tert-Butyl 2-methylbenzo[b]thiophene-3-carboxylate: Isomeric compound with different substitution pattern, which can lead to different chemical reactivity and biological activity.
Ethyl 3-methylbenzo[b]thiophene-2-carboxylate: Similar ester derivative but with an ethyl group instead of a tert-butyl group, affecting its steric and electronic properties.
Properties
Molecular Formula |
C14H16O2S |
---|---|
Molecular Weight |
248.34 g/mol |
IUPAC Name |
tert-butyl 3-methyl-1-benzothiophene-2-carboxylate |
InChI |
InChI=1S/C14H16O2S/c1-9-10-7-5-6-8-11(10)17-12(9)13(15)16-14(2,3)4/h5-8H,1-4H3 |
InChI Key |
AWIMYVFIHFIVAV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC2=CC=CC=C12)C(=O)OC(C)(C)C |
Origin of Product |
United States |
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